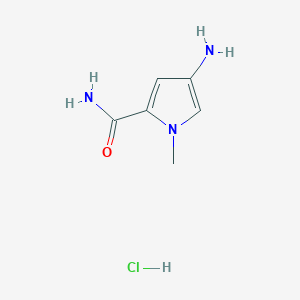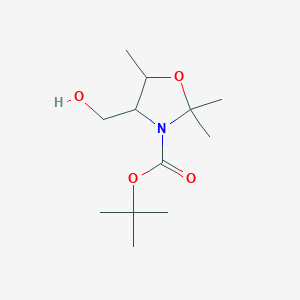
Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate
Overview
Description
Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate, also known as EDPC, is an organic compound belonging to the pyridine family. It is a white crystalline solid with a melting point of 61-62 °C. EDPC is a versatile reagent used for a variety of synthetic reactions, including the synthesis of pharmaceuticals, perfumes, and other organic compounds. It is also used in the synthesis of various natural products, such as terpenes and steroids. EDPC has been used in a variety of research applications, including the study of enzyme kinetics, protein structure and function, and drug metabolism.
Scientific Research Applications
Chemical Synthesis
Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate is involved in various chemical synthesis processes. For instance, Zhu et al. (2003) demonstrated its use in [4 + 2] annulation reactions to create highly functionalized tetrahydropyridines with excellent yields and regioselectivity (Zhu, Lan, & Kwon, 2003). Similarly, Dyachenko and Dyachenko (2015) reported one-pot condensations leading to 4-unsubstituted derivatives of 2-oxo(thioxo)-1,2-dihydropyridine-3-carbonitrile and related compounds (Dyachenko & Dyachenko, 2015).
Catalysis and Reaction Mechanisms
In catalysis, Hayotsyan et al. (2019) developed a procedure for synthesizing ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates, contributing to the understanding of reaction mechanisms in organic chemistry (Hayotsyan et al., 2019).
Crystallography and Structural Analysis
The compound is also significant in crystallography and structural analysis. For example, Pandian et al. (2014) studied the crystal structures of ethyl 2-methyl-4-aryl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate derivatives, providing insights into the conformational aspects of these compounds (Pandian et al., 2014).
Synthesis and Properties
Ukrainets et al. (2006) explored the synthesis and properties of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates, enhancing our understanding of the chemical properties of related materials (Ukrainets, Sidorenko, Gorokhova, & Shishkin, 2006).
Pharmaceutical Applications
While avoiding details on drug use and dosage, it's notable that this compound finds applications in pharmaceutical synthesis. For instance, Gezegen et al. (2014) synthesized novel pyridone derivatives, including ethyl 2-oxo-4,6-diaryl-1,2,3,4-tetrahydropyridine-3-carboxylate, and explored their antibacterial activity (Gezegen, Ceylan, Karaman, & Şahin, 2014).
properties
IUPAC Name |
ethyl 2-oxo-1H-pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-4-9-7(10)5-6/h3-5H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLPIHZIMJTFNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine dihydrochloride](/img/structure/B1371212.png)
![6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1371213.png)




![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride](/img/structure/B1371220.png)
![benzyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate](/img/structure/B1371221.png)




![N-(2-chlorophenyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1371234.png)
